5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Overview
Description
Synthesis Analysis
- Synthesis Methods : The compound has been synthesized through multiple methods. One approach involved the use of substituted benzylchlorides and chloroacetic acid, resulting in novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, confirmed by 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).
Molecular Structure Analysis
- Nuclear Magnetic Resonance (NMR) Data : The 1H NMR spectra of synthesized compounds contain signals indicative of the amino group, the methyl group at position 5 of the thieno(2,3-d)pyrimidine system, and the carboxamide NH group, which varies depending on the structure of the amide aromatic cycle (Kolisnyk et al., 2015).
Chemical Reactions and Properties
- Reactivity with Other Compounds : It's been found that the synthesized derivatives exhibit antimicrobial activity. Particularly, some compounds showed higher activity than reference drugs against certain strains of microorganisms (Kolisnyk et al., 2015).
Scientific Research Applications
-
Scientific Field : Organic Chemistry
- Application Summary : This compound is available for purchase from chemical suppliers and is used by researchers in the field of organic chemistry .
- Methods of Application : The specific methods of application would depend on the individual experiment being conducted. As a chemical reagent, it could be used in a variety of reactions .
- Results or Outcomes : The outcomes would also depend on the specific experiment. In general, this compound could be used to synthesize other compounds or to study its properties .
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Scientific Field : Medicinal Chemistry
- Application Summary : Derivatives of thieno[2,3-d]pyrimidine, such as “5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid”, have been studied for their antimicrobial activity .
- Methods of Application : The compound is synthesized and then tested against various bacterial strains to determine its antimicrobial activity .
- Results or Outcomes : Some derivatives have shown promising results, but the specific outcomes would depend on the derivative and the bacterial strain being tested .
-
Scientific Field : Drug Discovery
- Application Summary : This compound is available for purchase from chemical suppliers and is used by researchers in the field of drug discovery . It could be used as a starting point for the synthesis of new drug candidates .
- Methods of Application : The specific methods of application would depend on the individual experiment being conducted. As a chemical reagent, it could be used in a variety of reactions .
- Results or Outcomes : The outcomes would also depend on the specific experiment. In general, this compound could be used to synthesize other compounds or to study its properties .
-
Scientific Field : Antimicrobial Research
- Application Summary : As mentioned earlier, derivatives of thieno[2,3-d]pyrimidine, such as “5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid”, have been studied for their antimicrobial activity . Further research could explore additional antimicrobial applications .
- Methods of Application : The compound is synthesized and then tested against various bacterial strains to determine its antimicrobial activity .
- Results or Outcomes : Some derivatives have shown promising results, but the specific outcomes would depend on the derivative and the bacterial strain being tested .
-
Scientific Field : Chemical Synthesis
- Application Summary : This compound is available for purchase from chemical suppliers and is used by researchers in the field of chemical synthesis . It could be used as a starting point for the synthesis of new chemical compounds .
- Methods of Application : The specific methods of application would depend on the individual experiment being conducted. As a chemical reagent, it could be used in a variety of reactions .
- Results or Outcomes : The outcomes would also depend on the specific experiment. In general, this compound could be used to synthesize other compounds or to study its properties .
-
Scientific Field : Antimicrobial Research
- Application Summary : As mentioned earlier, derivatives of thieno[2,3-d]pyrimidine, such as “5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid”, have been studied for their antimicrobial activity . Further research could explore additional antimicrobial applications .
- Methods of Application : The compound is synthesized and then tested against various bacterial strains to determine its antimicrobial activity .
- Results or Outcomes : Some derivatives have shown promising results, but the specific outcomes would depend on the derivative and the bacterial strain being tested .
properties
IUPAC Name |
5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-3-4-6(11)9-2-10-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGLBSDKJIAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328084 | |
Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
CAS RN |
101667-97-4 | |
Record name | 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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